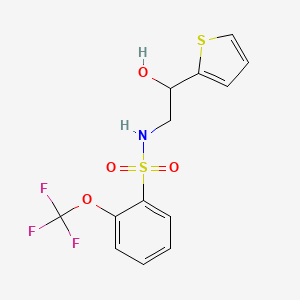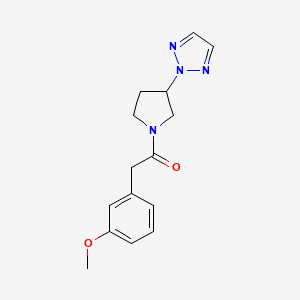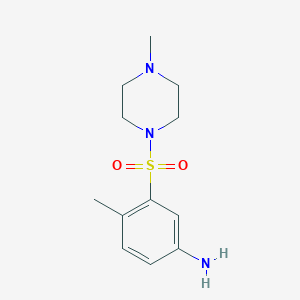![molecular formula C7H11BrClN3 B2657063 [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride CAS No. 2126178-04-7](/img/structure/B2657063.png)
[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride: is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a brominated pyrazole ring attached to a cyclopropylmethanamine group. This compound has a molecular formula of C7H11BrClN3 and a molecular weight of 252.54 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can also occur, especially at the brominated site.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Various oxidized pyrazole derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a scaffold for the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The exact mechanism of action for [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrazole ring is crucial for binding to these targets, while the cyclopropylmethanamine group enhances the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
- 4-Bromopyrazole
- 4-Bromo-1-methyl-1H-pyrazole
- 3-Bromopyrazole
- 4-Iodopyrazole
Uniqueness: Compared to these similar compounds, [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride is unique due to its cyclopropylmethanamine group, which provides additional stability and enhances its binding affinity to molecular targets .
Propiedades
IUPAC Name |
[1-(4-bromopyrazol-1-yl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(4-6)7(5-9)1-2-7;/h3-4H,1-2,5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZHSFMJDDTKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=C(C=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
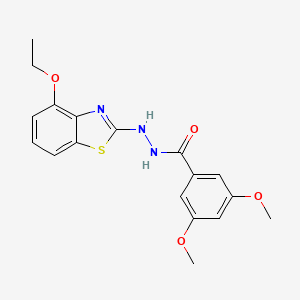

![6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2656986.png)
![(3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B2656989.png)
amine dihydrochloride](/img/new.no-structure.jpg)
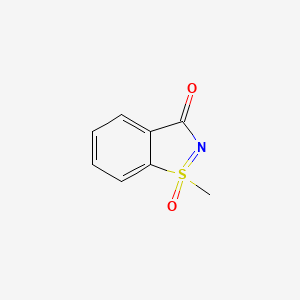
![4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2656992.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2656994.png)

![1-phenyl-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine](/img/structure/B2656998.png)
